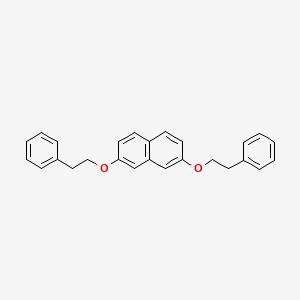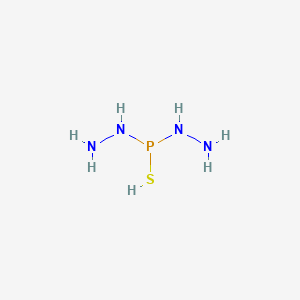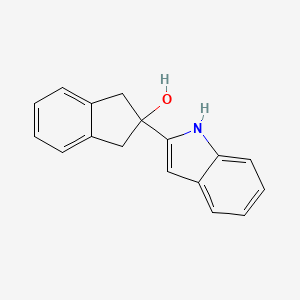![molecular formula C16H11Cl2FO3S B12555310 (3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone CAS No. 185566-13-6](/img/structure/B12555310.png)
(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone is a complex organic compound that features a cyclopropyl group attached to a methanone moiety, with additional functional groups including dichlorophenyl and fluorobenzene-1-sulfonyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the cyclopropyl ring
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions of the dichlorophenyl and fluorobenzene-1-sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl and fluorobenzene-1-sulfonyl groups allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. The cyclopropyl group may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorobenzene moiety but differs in its overall structure and functional groups.
3-Fluoro-7-hydroxy-chroman-2,4-dione: This compound has a fluorine atom and a similar aromatic structure but differs in its functional groups and overall reactivity.
Uniqueness
(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone is unique due to its combination of functional groups and the presence of a cyclopropyl ring. This combination provides distinct chemical and biological properties that are not found in similar compounds, making it a valuable subject for research and development.
Eigenschaften
CAS-Nummer |
185566-13-6 |
|---|---|
Molekularformel |
C16H11Cl2FO3S |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
(3,4-dichlorophenyl)-[2-(4-fluorophenyl)sulfonylcyclopropyl]methanone |
InChI |
InChI=1S/C16H11Cl2FO3S/c17-13-6-1-9(7-14(13)18)16(20)12-8-15(12)23(21,22)11-4-2-10(19)3-5-11/h1-7,12,15H,8H2 |
InChI-Schlüssel |
GITQOOLNIDKOCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









methanone](/img/structure/B12555267.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
methanone](/img/structure/B12555291.png)
![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
